6-Exomethylenesimvastatin
Overview
Description
6-Exomethylenesimvastatin is a derivative of simvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is characterized by the presence of an exomethylene group, which distinguishes it from its parent compound, simvastatin .
Mechanism of Action
Target of Action
6-Exomethylenesimvastatin, also known as 6’-Exomethylene simvastatin, is a derivative of simvastatin, which belongs to the class of drugs known as statins . The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol, thereby lowering the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . By reducing the production of these lipids, this compound can help manage abnormal lipid levels and reduce the risk of atherosclerotic cardiovascular disease .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely to be similar to those of simvastatin, given their structural similarities . Simvastatin is absorbed orally, undergoes extensive first-pass extraction in the liver (the primary site of action), and is metabolized by CYP3A4 isoenzymes . These properties can influence the drug’s bioavailability and potential for drug interactions .
Result of Action
The primary result of this compound’s action is the reduction of LDL cholesterol levels . This can lead to a decrease in the risk of cardiovascular events, including heart attacks and strokes . Additionally, statins like this compound have been associated with plaque stabilization, reversal of endothelial dysfunction, and decreased thrombogenicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain foods and drugs can interact with statins, affecting their metabolism and efficacy . For example, grapefruit juice can increase the levels of statins in the body, potentially leading to side effects . Therefore, it’s important for patients to discuss their diet and any other medications they’re taking with their healthcare provider.
Biochemical Analysis
Biochemical Properties
6-Exomethylenesimvastatin, like simvastatin, is believed to inhibit the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . This interaction with HMG-CoA reductase is a crucial aspect of this compound’s biochemical role.
Cellular Effects
This compound may influence cell function by altering lipid metabolism, similar to simvastatin. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound likely involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a precursor to cholesterol . This could lead to changes in gene expression related to cholesterol synthesis.
Temporal Effects in Laboratory Settings
Simvastatin, a related compound, has been shown to have long-term effects on cellular function, including reduced cholesterol synthesis .
Dosage Effects in Animal Models
Studies on simvastatin have shown dose-dependent effects, including reduced cholesterol levels and potential adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in the mevalonate pathway due to its inhibition of HMG-CoA reductase . This could affect metabolic flux and levels of various metabolites, including those involved in cholesterol synthesis.
Transport and Distribution
Simvastatin is known to be quickly absorbed and distributed to the liver after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Exomethylenesimvastatin typically involves the modification of simvastatinThe process often involves the use of reagents such as methylene iodide and strong bases like potassium tert-butoxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Exomethylenesimvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The exomethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed:
Scientific Research Applications
6-Exomethylenesimvastatin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Investigated for its cholesterol-lowering properties and potential benefits in cardiovascular health.
Industry: Utilized in the development of advanced drug delivery systems and pharmaceutical formulations.
Comparison with Similar Compounds
- Simvastatin
- Atorvastatin
- Rosuvastatin
- Pravastatin
- Lovastatin
Properties
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTQWJUBUXHODX-BGYTUHEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153319 | |
Record name | 6-Exomethylenesimvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121624-18-8 | |
Record name | 6-Exomethylenesimvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Exomethylenesimvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-EXOMETHYLENESIMVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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